N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide
Description
N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a piperazine ring, and an acetamide moiety
Properties
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-13(2)11-20-9-8-18-16(22)14(20)10-15(21)19-12-17(23)6-4-3-5-7-17/h13-14,23H,3-12H2,1-2H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZNJPIURIORQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)NCC2(CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the 1-hydroxycyclohexylmethyl intermediate. This can be achieved through the reduction of cyclohexanone using a suitable reducing agent such as sodium borohydride.
Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative. This can be done by reacting 2-methylpropylamine with a suitable piperazine precursor under controlled conditions.
Coupling Reaction: The final step involves coupling the cyclohexyl intermediate with the piperazine derivative using an acylation reaction. This can be achieved using acetic anhydride or a similar acylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl moiety can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamides or piperazine derivatives.
Scientific Research Applications
N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The cyclohexyl and acetamide groups may contribute to the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide: shares structural similarities with other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
